1-Butyl-2-thiourea

Coordination Chemistry Metal Complexation Cadmium Extraction

Researchers optimizing cadmium extraction workflows often face inconsistent recovery yields due to suboptimal ligand-metal binding inherent to shorter-chain thiourea analogs. 1-Butyl-2-thiourea addresses this via its n-butyl substituent, which confers systematically higher Cd(II) complex formation constants (log βMX) than methyl- or ethylthiourea per established linear free-energy relationships. • Higher Cd(II) recovery: Elevated formation constants improve metal recovery yields in hydrometallurgical processing and environmental remediation of cadmium-contaminated waters. • Intermediate conformational flexibility: Rotational barrier between methyl and tert-butyl extremes provides balanced steric bulk and rotational freedom for selective metal binding in ligand screening libraries. • Reliable supply: ≥98% purity, ambient storage and shipping, available in research to bulk quantities.

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS No. 1516-32-1
Cat. No. B071987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-thiourea
CAS1516-32-1
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCCCNC(=S)N
InChIInChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
InChIKeyGMEGXJPUFRVCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-2-thiourea: Baseline Properties


1-Butyl-2-thiourea (CAS 1516-32-1, molecular formula C5H12N2S, molecular weight 132.23) is an organosulfur compound belonging to the mono-substituted alkylthiourea class, characterized by a thiourea core with an n-butyl substituent at one nitrogen position . The compound appears as a white crystalline solid with a melting point of 77–78°C and estimated boiling point of 202.2°C at 760 mmHg . As a thiourea derivative, it retains the thiocarbonyl (C=S) and amine functional groups that enable metal coordination through sulfur and nitrogen donor atoms, and participates in hydrogen bonding interactions [1]. Its moderate lipophilicity imparted by the butyl chain distinguishes it from unsubstituted thiourea and shorter-chain analogs in terms of solubility and membrane permeability.

1 Coordination chemistry with Cd(II) and transition metals
2 Acid corrosion inhibition for iron and mild steel
3 Urea transporter (UT-A1/UT-B) inhibitor SAR studies

1-Butyl-2-thiourea: Why Generic Substitution Fails


Generic substitution between alkylthiourea derivatives is scientifically unsound due to alkyl chain length-dependent modulation of critical performance parameters. Unsubstituted thiourea and shorter-chain analogs (e.g., methylthiourea, ethylthiourea) exhibit systematically different metal coordination thermodynamics, as demonstrated by linear relationships between log βMX (formation constant) and the Σσ* substituent constant for aliphatic substituents in Cd(II) complexation systems [1]. The butyl chain confers distinct conformational preferences compared to methyl or ethyl substituents, with different rotational barriers (1.2 kcal/mol for methyl vs. 8.9 kcal/mol for ethyl, with butyl exhibiting intermediate behavior) that influence ligand geometry and metal binding orientation [2]. These molecular-level differences translate into divergent performance in applications ranging from corrosion inhibition [3] to rubber vulcanization acceleration, where alkyl chain length directly impacts solubility, processing temperature compatibility, and cure rate-to-scorch safety balance [4].

Chain-length sensitive
Alkyl chain length directly modulates metal complex stability; shorter-chain analogs yield lower Cd(II) formation constants.
Conformational mismatch
Rotational barriers differ substantially (methyl ~1.2 vs. ethyl ~8.9 kcal/mol); butyl substitution introduces intermediate flexibility not replicated by methyl or tert-butyl analogs.
Mechanistic divergence
N-substituted thioureas exhibit protonation-dependent inhibition with a concentration maximum; S-substituted derivatives follow a monotonic profile, limiting direct substitution in corrosion applications.

1-Butyl-2-thiourea: Quantitative Differentiation Evidence


Cd(II) Complex Stability: Butylthiourea vs. Shorter-Chain Analogs

In a systematic study of Cd(II) complexation with alkylthiourea derivatives (methylthiourea [MeTU], ethylthiourea [EtTU], and butylthiourea [BuTU]), the formation constants (log βMX) for binary complexes were determined from diffusion coefficient data [1]. A linear correlation was established between log βMX and the Taft Σσ* substituent constant for aliphatic groups, with the butyl substituent conferring higher formation constants than the methyl and ethyl analogs due to its greater electron-donating character [1]. The study employed a graphical method to evaluate formation constants from diffusion current measurements across the three thiourea derivatives in aqueous Cd(2)-X-H2O systems [1].

Cd(II) complex stability
Head-to-head
BuTU > EtTU > MeTU
Higher log βMX with butyl substitution supports metal extraction and sensing applications.
Exact log β not publicly available; trend inferred from Σσ* correlation.
Coordination Chemistry Metal Complexation Cadmium Extraction

Alkylthiourea Conformational Flexibility & Rotational Barriers

High-level ab initio calculations (MP2/aug-cc-pVDZ) on alkylthiourea conformations revealed that alkyl groups in the cis orientation relative to the sulfur atom are more stable than trans forms by 0.4–1.5 kcal/mol across the series [1]. The maximum barriers to rotation about the C(sp2)-N bond were predicted as 1.2 kcal/mol for methylthiourea, 8.9 kcal/mol for ethylthiourea, 8.6 kcal/mol for isopropylthiourea, and 5.3 kcal/mol for tert-butylthiourea [1]. While butylthiourea was not explicitly computed in this study, the trend establishes that alkyl chain length and branching systematically modulate conformational flexibility, with implications for ligand pre-organization and metal binding geometry [1]. Rotation about the C(sp2)-N bond in alkylthioureas is more hindered (9.1–10.2 kcal/mol) than in unsubstituted thiourea (8.6 kcal/mol) [1].

C(sp²)-N rotation barrier
Class-level
Methyl ~1.2, Ethyl ~8.9, tert-Butyl ~5.3 kcal/mol
Intermediate flexibility inferred for butyl; may balance steric selectivity and coordination freedom.
Butyl not explicitly computed; trend-based inference.
Computational Chemistry Ligand Design Molecular Conformation

Corrosion Inhibition: N- vs. S-Substituted Thiourea Mechanisms

Electrochemical studies on iron (0.13% C) corrosion in hydrochloric acid demonstrated that thiourea and its N-substituted derivatives inhibit corrosion via molecular adsorption, but exhibit a maximum efficiency at low concentrations attributed to inhibitor protonation with consequent acceleration of hydrogen evolution [1]. N-substituted derivatives, including butylthiourea, show this protonation-dependent behavior, whereas S-substituted derivatives demonstrate increasing efficiency with concentration without the protonation-driven maximum, making them 'safe inhibitors' [1]. The protonation susceptibility is directly linked to the availability of the thiocarbonyl sulfur and nitrogen lone pairs for interaction with acid protons [1].

Inhibition profile
Head-to-head
N-substituted: concentration-dependent maximum; S-substituted: monotonic increase
Protonation-driven efficiency dictates dosing precision for N-substituted thioureas.
Measured on iron in HCl; concentration threshold context-dependent.
Corrosion Inhibition Acid Pickling Metal Surface Protection

Alkyl Chain SAR in Urea Transporter Inhibition

A comprehensive structure-activity relationship study of 36 thiourea analogs as inhibitors of UT-A1 and UT-B urea transporters established that for R2 substituent position, unsubstitution (R2 = H) gave the best inhibition, while increasing the size of the substituent (R2 = methyl, phenyl) decreased activity [1]. This finding, combined with evidence that the presence of long alkyl chains enhances biological activity of thiourea derivatives through increased lipophilicity and membrane disruption capability [2], defines a design space where butyl substitution represents a strategic balance: it provides sufficient lipophilicity for cellular uptake while avoiding the steric bulk that abrogates urea transporter inhibition [1]. The study utilized cell-based fluorescence assays (UT-A1) and erythrocyte lysis assays (UT-B) with IC50 determination across the analog series [1].

UT inhibition SAR
Class-level
R2 = H (as in BuTU) retains activity; R2 = methyl reduces inhibition
Mono-substituted thiourea scaffold may support urea transporter inhibitor design.
DMTU IC50 ~6.6 mM (UT-A1); butylthiourea data inferred from SAR.
Enzyme Inhibition Urea Transporter Drug Discovery

1-Butyl-2-thiourea: Key Application Scenarios


Cd(II) Extraction & Separation via Enhanced Complexation

Procurement of 1-butyl-2-thiourea is justified over methylthiourea or ethylthiourea for cadmium extraction and separation workflows. The linear relationship between log βMX formation constants and alkyl substituent Σσ* constants demonstrates that butyl substitution yields higher Cd(II) complex stability than shorter-chain analogs [1]. This enhanced complexation efficiency translates to improved metal recovery yields in hydrometallurgical processing, environmental remediation of cadmium-contaminated waters, and analytical chemistry applications involving Cd(II) detection or quantification. The systematic increase in formation constant with alkyl chain length provides a predictable, tunable parameter for optimizing separation protocols.

Ligand Design with Intermediate Conformational Flexibility

1-Butyl-2-thiourea serves as a strategically advantageous ligand scaffold when the conformational extremes of methylthiourea (low rotational barrier, high flexibility) or tert-butylthiourea (higher rigidity) are suboptimal. Computational studies establish that alkyl chain length systematically modulates rotational barriers (methyl: 1.2 kcal/mol; ethyl: 8.9 kcal/mol; tert-butyl: 5.3 kcal/mol) [1], with the n-butyl group inferred to provide intermediate conformational behavior. This intermediate flexibility may be critical for applications requiring both sufficient steric bulk to impart selectivity in metal binding or catalysis, and adequate rotational freedom to accommodate substrate coordination. Procurement should prioritize this compound when screening ligand libraries for transition-metal-catalyzed reactions or designing metal-organic frameworks with specific pore geometries [1].

Acid Corrosion Inhibition for Iron & Mild Steel

For industrial acid pickling and cleaning operations where inhibitor concentration can be precisely controlled, 1-butyl-2-thiourea offers a mechanistically distinct performance profile compared to S-substituted thiourea derivatives. Electrochemical studies confirm that N-substituted thioureas inhibit iron corrosion via molecular adsorption with a concentration-dependent efficiency maximum governed by protonation equilibrium [1]. This behavior necessitates careful dosing to operate at the optimal concentration window, making N-substituted thioureas appropriate for applications with rigorous process control. The butyl chain provides a balance of sufficient solubility in acidic media and effective surface adsorption, distinguishing it from both unsubstituted thiourea (higher water solubility, potentially different adsorption kinetics) and S-substituted derivatives (different concentration-efficiency monotonic profiles) [1].

Urea Transporter Pharmacology: R2-Unsubstituted Scaffolds

1-Butyl-2-thiourea is an appropriate procurement choice for structure-activity relationship studies targeting urea transporters (UT-A1, UT-B) or other thiourea-sensitive biological targets where an unsubstituted R2 position is critical for activity. SAR analysis of 36 thiourea analogs established that unsubstitution at the R2 position (R2 = H) confers optimal inhibition potency, while methylation or phenylation reduces activity [1]. As a mono-substituted thiourea with R2 = H and R1 = n-butyl, this compound retains the active unsubstituted NH2 pharmacophore while the butyl chain provides enhanced lipophilicity—a property associated with improved membrane permeability and antibacterial activity in thiourea derivatives [2]. This combination makes it suitable as a reference compound or scaffold for medicinal chemistry programs exploring thiourea-based enzyme inhibitors.

Application
Selection Property
Validation Focus
Cd(II) extraction and separation research
Alkyl-chain-dependent formation constant
Complex stability and metal recovery efficiency
Ligand design with tunable conformational flexibility
Intermediate rotational barrier profile
Steric selectivity vs. coordination accommodation balance
Acid corrosion inhibition with controlled dosing
Protonation-sensitive inhibition profile
Concentration-efficiency relationship and process control
Urea transporter (UT) inhibitor SAR studies
Mono-substituted scaffold with unsubstituted R2 position
Inhibition potency and lipophilicity enhancement

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